1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H26N2/c1-4-15(3)18-10-8-17(9-11-18)13-16-7-5-6-14(2)12-16/h5-7,12,15H,4,8-11,13H2,1-3H3 |
InChI Key |
GMPMIXCTLDGIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation of Piperazine
The most common method involves sequential alkylation of the piperazine ring. Piperazine is first reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to yield 1-(butan-2-yl)piperazine. This intermediate is then subjected to a second alkylation with 3-methylbenzyl chloride under similar conditions.
Key Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.
-
Temperature: 80–100°C for 8–12 hours.
-
Yield: 45–60% after purification via column chromatography.
Challenges include regioselectivity, as uncontrolled alkylation may produce undesired di- or tri-substituted byproducts. To mitigate this, stoichiometric ratios of piperazine to alkylating agents are maintained at 1:1.1.
One-Pot Synthesis via Dual Alkylation
Recent advancements enable a one-pot synthesis by simultaneously introducing both substituents. A mixture of piperazine, butan-2-yl bromide, and 3-methylbenzyl chloride is heated with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Advantages:
-
Reduced reaction time (6–8 hours).
-
Higher overall yield (55–65%) due to minimized intermediate isolation steps.
Reductive Amination Strategies
Condensation-Reduction Pathway
This method involves condensing 1-(butan-2-yl)piperazine with 3-methylbenzaldehyde to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) or hydrogen gas over palladium on carbon (Pd/C).
Reaction Scheme:
-
Imine Formation:
-
Reduction:
Optimization Data:
| Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| NaBH₄ | 25 | 40 |
| H₂/Pd-C | 50 | 68 |
Hydrogenation under 50 psi pressure achieves superior yields but requires specialized equipment.
Continuous Flow Methodologies
Industrial-scale production employs continuous flow reactors to enhance reproducibility. A patented method (US6603003B2) utilizes a microreactor system where piperazine and alkylating agents are pumped through a heated cartridge at 120°C.
Benefits:
-
Throughput: 1.2 kg/hour.
-
Purity: >98% by HPLC.
-
Safety: Reduced risk of thermal runaway compared to batch processes.
Purification and Characterization Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent remains the gold standard for isolating the target compound. Impurities such as unreacted piperazine and dialkylated byproducts are effectively removed.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.25 (s, 3H, Ar-CH₃), 3.45–3.60 (m, 8H, piperazine-H).
-
MS (ESI): m/z 278.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl or 3-methylbenzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: New piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Pharmaceutical Development
The compound's structural features make it a candidate for pharmaceutical applications, particularly in drug discovery. Piperazine derivatives are known for their ability to interact with various neurotransmitter receptors, which can influence central nervous system functions. Research indicates that 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine may exhibit:
- Antidepressant Activity : Similar compounds have shown potential as serotonin receptor modulators, suggesting possible antidepressant effects.
- Anxiolytic Properties : The piperazine moiety is associated with anxiolytic effects in several studies, indicating that this compound could be further explored for anxiety disorders.
Anticancer Research
Numerous studies have highlighted the anticancer potential of piperazine derivatives. For instance, modifications of the piperazine scaffold have resulted in compounds with significant cytotoxic activity against various cancer cell lines. The following table summarizes findings related to the anticancer activity of similar piperazine derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | A549 | 25 | Intrinsic pathway activation |
Research indicates that this compound may also induce apoptosis in cancer cells through mechanisms similar to those observed in other piperazine derivatives, making it a promising candidate for further investigation in cancer therapy.
Neuropharmacological Effects
The neuropharmacological implications of this compound are significant due to its interaction potential with neurotransmitter systems. Studies on related compounds have demonstrated:
- Serotonin Receptor Interaction : Piperazine derivatives often act as ligands for serotonin receptors, which could lead to novel treatments for mood disorders.
- Dopamine Receptor Modulation : Some derivatives have been shown to influence dopamine pathways, potentially impacting conditions such as schizophrenia and Parkinson's disease.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of piperazine derivatives. Research has indicated that variations in substituents on the piperazine ring can significantly alter biological activity. For example:
- Substituents such as alkyl or aryl groups can enhance binding affinity to specific receptors.
- Modifications at certain positions on the piperazine ring may improve selectivity and reduce side effects.
Case Studies
Several case studies illustrate the applications of piperazine derivatives similar to this compound:
Case Study 1: Anticancer Activity
In a study evaluating a series of piperazine-containing compounds against prostate cancer cells, one derivative exhibited an IC50 value of 4.47 µM against the PC-3 cell line, significantly outperforming traditional chemotherapeutics. This highlights the potential for developing new anticancer agents based on the piperazine scaffold .
Case Study 2: Neuropharmacological Screening
A recent investigation into a library of piperazine derivatives revealed that several compounds demonstrated significant anxiolytic effects in animal models, suggesting that modifications similar to those found in this compound could lead to effective treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
Piperazine derivatives often differ in their N1 and N4 substituents, which critically determine biological activity:
Key Insights :
- Branched vs.
- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., diphenylmethyl in ) enhance receptor binding via π-π interactions, whereas halogenated variants (e.g., Meclizine) improve target selectivity .
Pharmacological and Therapeutic Comparisons
Receptor Binding Affinities
Piperazine derivatives exhibit diverse receptor interactions:
Key Insights :
- Anticancer Activity : Derivatives like 1-(4-chlorobenzhydryl)piperazine (IC50 = 2.1 μM against HEPG2) demonstrate potent cytotoxicity, likely via apoptosis induction .
- Neurotransmitter Modulation : GBR 12909’s high DAT affinity (IC50 = 8.0 nM) highlights the role of fluorinated aromatic groups in enhancing transporter selectivity .
Antimicrobial and Antifungal Activity
- Candida albicans Inhibition: Piperazine derivatives with phenoxy-hydroxypropyl substituents (e.g., compound 1c) inhibit fungal hyphae formation at 400 μM, while commercial piperazines lack efficacy at this concentration .
Physicochemical Properties
| Property | This compound | 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine |
|---|---|---|
| Molecular Weight | 260.36 g/mol (estimated) | 356.38 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~1.8 (hydrophilic due to pyrimidyl-OH) |
| Hydrogen Bond Acceptors | 2 (piperazine N) | 5 (piperazine N, pyrimidyl O, methylenedioxy O) |
Key Insights :
- Increased hydrogen-bond acceptors (e.g., hydroxyl or methoxy groups) improve aqueous solubility but may reduce blood-brain barrier penetration .
Biological Activity
1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems. This compound features a unique structure characterized by a butan-2-yl group and a 3-methylbenzyl substituent, which may enhance its pharmacological properties.
- Molecular Formula : C_{15}H_{22}N_2
- Molecular Weight : Approximately 234.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily associated with its interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Piperazine derivatives are known to act as ligands for these receptors, influencing mood regulation and anxiety levels.
Key Receptor Interactions:
- Serotonin Receptors : Particularly the 5-HT1A receptor, which is implicated in mood disorders and anxiety.
- Dopamine Receptors : Potential interactions may suggest antipsychotic effects.
Biological Activity Overview
Research indicates that compounds like this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates serotonin and dopamine pathways, potentially alleviating depressive symptoms. |
| Anxiolytic | May reduce anxiety through serotonin receptor modulation. |
| Antipsychotic | Some derivatives have shown promise in treating psychotic disorders. |
Binding Affinity Studies
In vitro studies have demonstrated that this compound selectively binds to serotonin and dopamine receptors. These studies utilized radiolabeled ligands to assess binding affinities, revealing significant interactions that suggest therapeutic potential.
Case Studies
- Anxiolytic Activity : In a behavioral study, administration of piperazine derivatives resulted in reduced anxiety-like behavior in rodent models when tested in the elevated plus maze and open field tests. The doses used ranged from 9.4 mg/kg to 37.6 mg/kg, demonstrating dose-dependent effects on anxiety reduction .
- Antidepressant Effects : Another study highlighted the compound's ability to enhance serotonergic transmission, leading to antidepressant-like effects in animal models, which were assessed using forced swim tests and tail suspension tests.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound compared to other piperazine derivatives may contribute to its distinct pharmacological profile. A comparison with similar compounds is outlined below:
| Compound Name | Unique Features |
|---|---|
| 1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine | Contains fluorine, enhancing lipophilicity and receptor binding. |
| 1-(Butan-2-yl)-4-(2-bromobenzyl)piperazine | Bromine substitution affecting electronic properties and receptor interaction. |
| 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine | Chlorine substitution providing unique electronic properties that may influence activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine, and how do reaction conditions influence yield?
- Methodology : The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, substituting the benzyl group (e.g., 3-methylbenzyl) onto the piperazine core typically requires a solvent like DMF or DCM, a base (e.g., K₂CO₃), and controlled temperature (room temperature to reflux). Monitoring via TLC (e.g., hexane:ethyl acetate gradients) ensures reaction completion .
- Key Variables : Solvent polarity (DMF enhances nucleophilicity), catalyst choice (e.g., CuSO₄·5H₂O for click chemistry), and stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) critically affect purity and yield .
Q. How can spectroscopic techniques (NMR, LC-MS) distinguish structural isomers of this compound?
- Approach : ¹H NMR can differentiate substituent positions on the piperazine ring (e.g., butan-2-yl vs. butan-1-yl) via coupling patterns and chemical shifts. For example, the 3-methylbenzyl group’s aromatic protons show distinct splitting compared to para-substituted analogs. LC-MS confirms molecular weight (e.g., C₁₆H₂₄N₂) and detects impurities via fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?
- Methods : Receptor binding assays (e.g., dopamine or serotonin transporters) using radiolabeled ligands (e.g., [³H]GBR 12909) can assess affinity. Cell viability assays (e.g., MTT) evaluate cytotoxicity, while enzyme inhibition studies (e.g., kinase or phosphatase activity) screen for mechanistic targets .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across species, and what are the implications for translational research?
- Data Analysis : Liver microsomal studies in rodents (e.g., Wistar vs. DA rats) reveal sex-dependent metabolism (male > female), likely due to cytochrome P450 isoforms. Metabolites like hydroxylated benzyl groups or oxidized piperazine rings can be identified via LC-HRMS. Contradictions arise when human microsomes show slower oxidation rates, necessitating species-specific PK/PD models .
Q. What structural modifications enhance selectivity for dopamine D3 receptors over D2 receptors?
- Design Strategy : Introducing electron-withdrawing groups (e.g., Cl, F) on the benzyl moiety improves D3 affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with D3 receptor residues (e.g., Ser192, Asp110). Experimental validation via SAR studies on analogs (e.g., 5-chloro-2-methylphenyl derivatives) confirms reduced off-target binding .
Q. How do crystallographic studies resolve conflicting data on the compound’s binding mode to histamine H1 receptors?
- Crystallography vs. Mutagenesis : X-ray structures of H1 receptor complexes may show the 3-methylbenzyl group occupying a hydrophobic pocket, while mutagenesis (e.g., Ala scans) identifies critical residues (e.g., Trp428). Discrepancies between computational models and experimental IC₅₀ values require free-energy perturbation (FEP) simulations to reconcile .
Q. What strategies mitigate off-target effects in in vivo neuropharmacological studies?
- Experimental Controls : Use conditional knockout models (e.g., D3R⁻/⁻ mice) to isolate target effects. PET imaging with [¹¹C]-labeled analogs tracks brain penetration and regional distribution. Pharmacological challenges (e.g., co-administration of selective antagonists) validate specificity .
Key Research Challenges
- Synthetic Scalability : Multi-step routes (e.g., azide-alkyne cycloadditions) require optimization for gram-scale production while avoiding hazardous intermediates (e.g., propargyl bromide) .
- Translational Gaps : Species-specific metabolism complicates toxicity profiling; humanized liver models or organ-on-chip systems may bridge this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
